molecular formula C18H17Cl2IN4OS B2652695 1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052407-40-5

1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No. B2652695
CAS RN: 1052407-40-5
M. Wt: 535.23
InChI Key: QSKONDBNQMWTNU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole group, a carbamimidothioate group, and a dichlorobenzamido group. These groups are common in many biologically active compounds and pharmaceuticals .

Scientific Research Applications

Synthesis and Bioactivity

  • Efficient Synthesis of Bioactive Compounds : A study highlighted a one-pot, multicomponent reaction for synthesizing compounds with significant activities against hepatitis C virus, severe acute respiratory syndrome, and HIV-1 integrase. This synthesis procedure offers advantages such as short reaction times, mild conditions, and excellent yields, indicating the potential utility of similar compounds in creating effective antiviral agents (Rong et al., 2012).

  • Characterization of Drug Impurities : Research on the isolation and identification of a major impurity in a new bulk drug candidate demonstrates the importance of chemical purity and the characterization processes in drug development. Such studies are crucial for ensuring the safety and efficacy of pharmaceutical compounds (Li et al., 2007).

  • Anticancer Agent Synthesis : The synthesis of potential anticancer agents through modifications of molecular structures to influence biological activities showcases the compound's role in developing new therapeutic strategies. These synthetic pathways can lead to novel treatments for cancer, demonstrating the compound's versatility in drug discovery (Temple et al., 1983).

  • Organic Synthesis Applications : The utility of related carbodiimide compounds in organic synthesis, acting as condensing and crosslinking agents, reflects the broader implications of such chemicals in facilitating various chemical reactions. These applications are pivotal in synthesizing polymers, peptides, and other complex molecules, highlighting the compound's significance in chemical synthesis (Fei, 2011).

properties

IUPAC Name

[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4OS.HI/c19-11-5-6-12(14(20)9-11)17(25)23-7-8-24-10-16(26-18(21)22)13-3-1-2-4-15(13)24;/h1-6,9-10H,7-8H2,(H3,21,22)(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKONDBNQMWTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-dichlorobenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

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